Cbz-L-Tyrosine benzyl ester
Overview
Description
Cbz-L-Tyrosine benzyl ester, also known as Benzyl ((benzyloxy)carbonyl)-L-tyrosinate or Z-Tyr-OBzl, is a derivative of tyrosine1. It has a molecular formula of C₂₄H₂₃NO₅ and a molecular weight of 405.45 g/mol1.
Synthesis Analysis
While specific synthesis methods for Cbz-L-Tyrosine benzyl ester are not readily available, similar compounds like N-Cbz-L-serine benzyl ester have been synthesized using esterification reactions2. These reactions often involve the use of a promoter and a scavenger, such as triethylamine3.
Molecular Structure Analysis
The crystal structure of similar compounds like L-tyrosine methyl ester has been determined and compared to L-tyrosine and its ethyl and n-butyl esters4. They are almost isostructural, crystallizing in the orthorhombic chiral space group P 2 1 2 1 2 14.
Chemical Reactions Analysis
Cbz-protected amino groups like those in Cbz-L-Tyrosine benzyl ester can undergo various reactions5. For instance, they can be deprotected under mild, neutral conditions by generating molecular hydrogen through the addition of triethylsilane to palladium on charcoal5.
Physical And Chemical Properties Analysis
Cbz-L-Tyrosine benzyl ester is stable under ambient storage conditions1. More specific physical and chemical properties are not readily available.Scientific Research Applications
Biocatalytic Derivatization of L-Tyrosine
- Summary of the Application : L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group. Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .
- Methods of Application or Experimental Procedures : Two main strategies have been developed for L-tyrosine derivatization: chemical synthesis and biosynthesis. Chemical synthesis processes commonly require extreme reaction conditions such as high temperatures, multi-step procedures, and high-cost precursors, resulting in various toxic intermediates and limited economic benefit. Biosynthetic strategies, including microbial fermentation and enzymatic catalysis, offer an alternative approach .
- Results or Outcomes : Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-tyrosine due to its elevated specificity, diversity, and atom economy .
Benzyl Ester Derivatives
- Summary of the Application : Benzyl esters are used in organic chemistry as protective groups for carboxylic acids. They can be formed via esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids .
- Methods of Application or Experimental Procedures : The esterification process involves the reaction of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation under 1 atm of oxygen . This method provides a facile, atom-economic, and efficient synthesis of benzyl esters .
- Results or Outcomes : The reaction demonstrates good functional group tolerance and high yields .
Protease Studies
- Summary of the Application : Benzyl ester derivatives, such as Cbz-L-Tyrosine benzyl ester, can be used in studies on intracellular proteolytic enzymes .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Esterification of Carboxylic Acids
- Summary of the Application : Benzyl esters are used in organic chemistry as protective groups for carboxylic acids. They can be formed via esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids .
- Methods of Application or Experimental Procedures : The esterification process involves the reaction of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation under 1 atm of oxygen . This method provides a facile, atom-economic, and efficient synthesis of benzyl esters .
- Results or Outcomes : The reaction demonstrates good functional group tolerance and high yields .
Protease Studies
- Summary of the Application : Benzyl ester derivatives, such as Cbz-L-Tyrosine benzyl ester, can be used in studies on intracellular proteolytic enzymes .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Safety And Hazards
According to the available safety data sheet, there are no known hazards associated with Cbz-L-Tyrosine benzyl ester6. However, it’s recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling the compound6.
Future Directions
The future directions for Cbz-L-Tyrosine benzyl ester and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the development of more efficient synthesis methods could make these compounds more accessible for research and potential therapeutic applications3.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, it’s recommended to refer to the original papers and resources.
properties
IUPAC Name |
benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c26-21-13-11-18(12-14-21)15-22(23(27)29-16-19-7-3-1-4-8-19)25-24(28)30-17-20-9-5-2-6-10-20/h1-14,22,26H,15-17H2,(H,25,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSDDUICYXQXRT-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426722 | |
Record name | Cbz-L-Tyrosine benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-L-Tyrosine benzyl ester | |
CAS RN |
5513-40-6 | |
Record name | Cbz-L-Tyrosine benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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